molecular formula C9H5BrN4 B13086163 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B13086163
M. Wt: 249.07 g/mol
InChI Key: JGVSVLACPOWEDE-UHFFFAOYSA-N
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Description

5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a heterocyclic compound that belongs to the class of triazolo-naphthyridines. This compound is characterized by the presence of a bromine atom at the 5th position of the triazolo ring fused to a naphthyridine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in good yields .

Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in the formation of 1,2,4-triazolo[1,5-a]pyridines, which can be further functionalized to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency, reduced reaction times, and eco-friendly nature. Additionally, the scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused-ring systems.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide, trimethylsilyl azide, and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound include substituted triazolo-naphthyridines, fused-ring systems, and various oxidation and reduction derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit kinases or other signaling molecules involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C9H5BrN4

Molecular Weight

249.07 g/mol

IUPAC Name

5-bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

InChI

InChI=1S/C9H5BrN4/c10-7-4-8-13-12-5-14(8)9-6(7)2-1-3-11-9/h1-5H

InChI Key

JGVSVLACPOWEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N3C=NN=C3C=C2Br

Origin of Product

United States

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